2,5-Bis(chloromethyl)benzene-1,3-diol
Description
Properties
CAS No. |
646475-00-5 |
|---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,5-bis(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H8Cl2O2/c9-3-5-1-7(11)6(4-10)8(12)2-5/h1-2,11-12H,3-4H2 |
InChI Key |
KLSIEYSOPPOAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)CCl)O)CCl |
Origin of Product |
United States |
Preparation Methods
Radical Chlorination Approach
Experimental Procedure :
Radical chlorination is a common method for introducing chloromethyl groups into aromatic compounds. The process involves the use of para-xylene as the starting material and N-chlorosuccinimide (NCS) as the chlorine source. Benzoyl peroxide is used as an initiator under UV irradiation.
Steps :
- Mix para-xylene (9.2 mmol) with finely divided NCS (28 mmol) in chlorobenzene.
- Heat the mixture at 130°C for 2 hours while irradiating with UV light.
- Distill the solvent and extract the solid residue using hot tetrachloromethane.
- Recrystallize the product in cyclohexane.
- UV irradiation improves yield by enhancing radical formation.
- By-products such as mono- and polychlorinated compounds are minimized through careful handling during post-reaction steps.
Outcome :
The bis(chloromethyl) derivative is obtained with melting points consistent with literature values (97–99°C).
Oxidation-Chlorination Method
This method employs phenol as a precursor, followed by sequential oxidation and chlorination steps.
- Dissolve phenol in a solvent (e.g., alcohol or water) and place it in a high-pressure reactor.
- Introduce oxygen gas at pressures between 0.5–3 MPa while stirring at room temperature to 50°C.
- After completing oxidation, replace oxygen with dry HCl gas under similar pressure conditions.
- Filter out catalysts and purify via rectification under reduced pressure.
- High-pressure conditions ensure efficient oxidation and chlorination.
- The method is environmentally friendly, producing minimal waste.
Methyl Functionalization Followed by Chlorination
This method involves methyl functionalization of hydroquinone derivatives before introducing chloromethyl groups.
Steps :
- Add 2-chlorohydroquinone to an autoclave containing sodium hydroxide and an alcohol solvent (e.g., n-propanol).
- Feed methyl chloride gas under alkaline conditions at pressures of 0.6–1 MPa.
- React at temperatures between 90–100°C for several hours.
- Separate reaction products by filtration and purify via reduced-pressure distillation.
Outcome :
This approach yields intermediate compounds like dimethoxychlorobenzene, which can be further processed into bis(chloromethyl) derivatives.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(chloromethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
2,5-Bis(chloromethyl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis(chloromethyl)benzene-1,3-diol involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogues: Substituted Resorcinols
Resorcinol derivatives with varying substituents provide insights into how functional groups influence properties:
Key Observations :
- Chloromethyl vs. Alkyl Groups : Chloromethyl substituents increase electrophilicity and reactivity compared to alkyl chains (e.g., pentyl or methyl), enabling diverse synthetic applications.
Functional Analogues: Chlorinated Aromatic Compounds
Compounds with chlorinated substituents highlight electronic and steric effects:
Key Observations :
- Reactivity: Chloromethyl groups on resorcinol are more reactive toward nucleophiles than sulfur-linked chlorobenzyl groups in thiadiazoles .
Physicochemical Properties
- Solubility: Chloromethyl groups reduce water solubility compared to hydroxyl-rich resorcinols but enhance solubility in polar aprotic solvents (e.g., DMF, acetone) .
- Stability : Chlorinated compounds generally exhibit greater stability than alkyl-substituted analogues, though they may hydrolyze under strongly acidic/basic conditions.
Biological Activity
2,5-Bis(chloromethyl)benzene-1,3-diol is a chlorinated aromatic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C8H8Cl2O2
- Molecular Weight : 191.06 g/mol
- CAS Number : 646029-36-9
Synthesis
The synthesis of 2,5-bis(chloromethyl)benzene-1,3-diol typically involves the chloromethylation of 1,3-benzenediol using chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst. The reaction conditions can be optimized for yield and purity.
Antimicrobial Activity
Research indicates that 2,5-bis(chloromethyl)benzene-1,3-diol exhibits antimicrobial properties against various bacterial strains. In one study, it was shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 48 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| HeLa | 30.15 ± 4.20 |
Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls, indicating its potential as an anti-cancer therapeutic.
The biological activity of 2,5-bis(chloromethyl)benzene-1,3-diol is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Recent studies have highlighted the efficacy of 2,5-bis(chloromethyl)benzene-1,3-diol in various biological contexts:
-
Case Study: Antimicrobial Efficacy
A study conducted on a panel of bacterial strains showed that this compound significantly inhibited bacterial growth compared to standard antibiotics. -
Case Study: Cancer Cell Apoptosis
In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic markers in MCF-7 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
